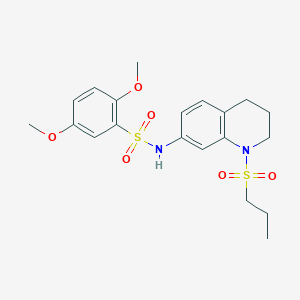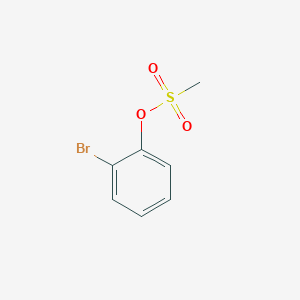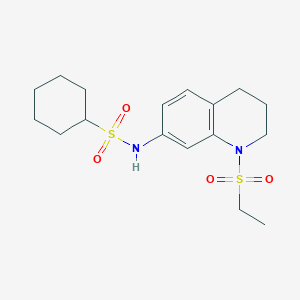
2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a highly specialized compound with intriguing chemical properties. This compound's structure integrates a benzenesulfonamide moiety with a tetrahydroquinoline ring system, decorated with methoxy and propylsulfonyl groups. Such structural diversity makes it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide generally involves multi-step organic synthesis strategies:
Formation of the tetrahydroquinoline ring: : This step involves cyclization reactions, often starting with an aniline derivative and a carbonyl compound in the presence of acid catalysts.
Methoxylation: : Introducing methoxy groups at specific positions on the benzene ring using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Sulfonamide formation: : Reaction of the amine group with a sulfonyl chloride reagent to form the sulfonamide bond.
Propylsulfonyl group attachment:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would leverage high-yield, cost-effective methods, using scalable batch or continuous-flow processes to ensure consistency and efficiency. Rigorous control of reaction conditions (temperature, pressure, and pH) and purification processes (recrystallization, chromatography) are paramount.
化学反应分析
Types of Reactions
2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can modify its functional groups, potentially altering its bioactivity.
Reduction: : Utilizing reducing agents may convert sulfonamide or tetrahydroquinoline functionalities, possibly leading to new derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can further functionalize the benzene or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation, acids or bases for substitution reactions.
Major Products Formed
Oxidation products: : Potential formation of sulfone derivatives.
Reduction products: : Conversion to secondary amines or alcohols depending on the functional groups targeted.
Substitution products: : Halogenated derivatives or those bearing other substituents like nitro or amino groups.
科学研究应用
In Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Synthetic intermediates: : Building blocks for more complex molecules.
In Biology and Medicine
Drug development: : Potential pharmacological activities such as anti-inflammatory, anticancer, or antiviral effects.
Biological probes: : Investigating biochemical pathways or target binding affinities.
In Industry
Polymer chemistry: : Used in the synthesis of specialty polymers or resins.
Material science:
作用机制
The action mechanism of 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide would involve its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form various bonds or interactions (hydrogen bonding, hydrophobic interactions, van der Waals forces) with biological macromolecules, influencing pathways or processes like signal transduction or gene expression.
相似化合物的比较
2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique compared to similar compounds like:
2,5-dimethoxybenzenesulfonamide: : Lacks the tetrahydroquinoline moiety, impacting its bioactivity and chemical properties.
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide:
List of Similar Compounds
2,5-dimethoxybenzenesulfonamide
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Each of these compounds has specific structural and functional variations that differentiate their applications and mechanisms of action.
属性
IUPAC Name |
2,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)20-14-17(27-2)9-10-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOJDBYFXQKHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2404366.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2404367.png)
![3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2404371.png)
![ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate](/img/structure/B2404372.png)

![2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2404375.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2404376.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)
![2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2404379.png)
![6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404380.png)

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)
![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)
